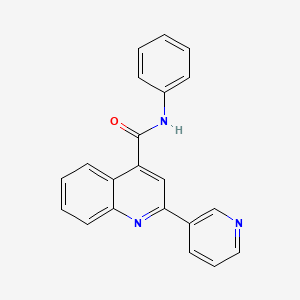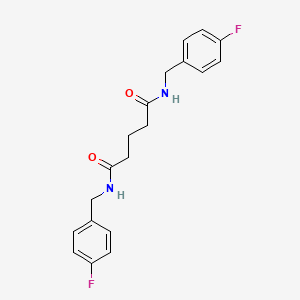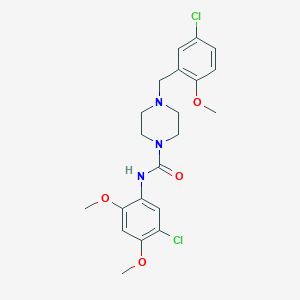![molecular formula C19H15ClN2O B4818246 N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide](/img/structure/B4818246.png)
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide
概要
説明
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C19H16ClN3O and a molecular weight of 337.803 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 3-pyridylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.
化学反応の分析
Types of Reactions
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
科学的研究の応用
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of vascular endothelial growth factor receptors (VEGFR), which play a crucial role in angiogenesis and cancer cell proliferation . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting the downstream signaling pathways involved in cell growth and survival.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares a similar structure but with a different position of the pyridine ring.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Uniqueness
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-17-10-8-14(9-11-17)18(16-7-4-12-21-13-16)22-19(23)15-5-2-1-3-6-15/h1-13,18H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALDEBHXPFROHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,3-benzodioxol-5-yl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4818176.png)
![6-allyl-3-(3-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4818183.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4818194.png)

![N'-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4818209.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4818226.png)
![2-[(3-CHLOROPHENOXY)METHYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B4818233.png)

![N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B4818241.png)
![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4818251.png)
![3-(4-ethoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4818258.png)
